3-iodo-2-methyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-methyl-2H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-2-methyl-2H-indazole typically involves the iodination of 2-methyl-2H-indazole. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the indazole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the indazole ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Iodo-2-methyl-2H-indazole is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Indazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. The iodine atom can enhance the compound’s bioactivity and selectivity towards specific biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 3-iodo-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The iodine atom can form strong interactions with biological molecules, enhancing the compound’s binding affinity and selectivity. The indazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2H-indazole: Lacks the iodine atom, resulting in different chemical properties and reactivity.
3-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Phenyl-2H-indazole:
Uniqueness: 3-Iodo-2-methyl-2H-indazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The combination of the iodine and methyl groups on the indazole ring makes it a valuable compound for various research and industrial applications .
Biologische Aktivität
3-Iodo-2-methyl-2H-indazole is a halogenated derivative of indazole, a bicyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of the iodine atom is believed to enhance its bioactivity and selectivity towards biological targets.
This compound has a molecular formula of C8H7IN2 and a molecular weight of approximately 258.06 g/mol. The structure consists of an indazole ring with a methyl group at the 2-position and an iodine atom at the 3-position, which contributes to its unique reactivity compared to other indazole derivatives.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The iodine atom enhances binding affinity to various enzymes and receptors, leading to modulation of their activity. This interaction can result in significant biological effects, including:
- Antimicrobial Activity : Indazole derivatives have shown promise against various pathogens.
- Anti-inflammatory Effects : Compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes, notably COX-2.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines through multiple mechanisms, including apoptosis induction.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various indazole derivatives, synthesized compounds demonstrated potent activity against protozoa such as Giardia intestinalis and Entamoeba histolytica, often surpassing the efficacy of standard treatments like metronidazole .
Table 1: Antimicrobial Activity of Indazole Derivatives
Compound ID | Pathogen | IC50 (µM) | Reference Drug (Metronidazole) | Relative Potency |
---|---|---|---|---|
18 | Giardia intestinalis | 0.78 | 10 | 12.8x |
21 | Candida albicans | 1.5 | 15 | 10x |
23 | Entamoeba histolytica | 0.85 | 20 | 11.8x |
The data suggest that compounds derived from indazoles can be more effective than existing treatments against certain pathogens.
Anti-inflammatory Activity
In silico and in vitro studies have shown that selected indazole derivatives inhibit COX-2 activity. For example, compounds such as 18 , 21 , and 26 displayed significant inhibitory effects comparable to rofecoxib, a known anti-inflammatory agent .
Case Studies
- Anticancer Studies : A series of indazole derivatives were tested for their anticancer activity against various cell lines. Compounds exhibited varying degrees of cytotoxicity, with some derivatives showing effective inhibition of cell proliferation in breast cancer models .
- Mechanistic Insights : Western blot analyses revealed that certain derivatives induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, indicating a complex mechanism involving both intrinsic and extrinsic pathways .
Eigenschaften
IUPAC Name |
3-iodo-2-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGNCHMFUCTNAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469280 |
Source
|
Record name | 3-iodo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49572-64-7 |
Source
|
Record name | 3-iodo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.